Potent and Selective Monoamine Oxidase B (MAO-B) Inhibition: A Differentiated Target Profile
6-Chloro-5-quinolinol demonstrates potent and selective inhibition of rat monoamine oxidase B (MAO-B) with an IC50 value of 28 nM [1]. This activity is a key differentiator from more common 8-hydroxyquinoline (8-HQ) analogs, which are primarily known for metal chelation and antimicrobial effects, not MAO-B inhibition. While many quinoline derivatives have been evaluated for MAO inhibition, 6-chloro-5-quinolinol's potency is notable and positions it as a valuable probe for studying the MAO-B isoform. This specific target engagement is a quantifiable, assay-validated attribute that cannot be assumed for other chlorinated quinolinols or the unsubstituted parent compound.
| Evidence Dimension | MAO-B Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | 8-Hydroxyquinoline (8-HQ) and its common chlorinated derivatives (e.g., 5-chloro-8-quinolinol, 6-chloro-8-quinolinol) are not typically reported as potent MAO-B inhibitors in primary literature; their known biological activities center on antimicrobial and antifungal effects. |
| Quantified Difference | 6-Chloro-5-quinolinol exhibits a specific, nanomolar IC50 for MAO-B, a target profile distinct from the broad antimicrobial activity of 8-HQ analogs. |
| Conditions | Spectrophotometric assay using Sprague-Dawley rat brain mitochondrial homogenate and 4-hydroxyquinoline as the detection substrate [1]. |
Why This Matters
This validated MAO-B inhibition provides a clear, data-driven rationale for selecting 6-chloro-5-quinolinol over other quinolinols when the research objective involves probing or modulating MAO-B activity.
- [1] BindingDB. BDBM50038061 (CHEMBL3094008): 6-chloro-5-quinolinol. Affinity Data: IC50 = 28 nM for rat MAO-B. BindingDB, 2016. View Source
